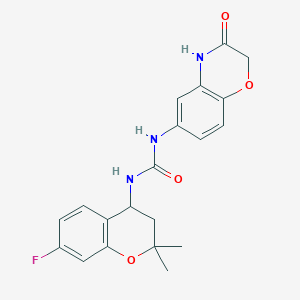![molecular formula C15H20N6O B10834638 4-Anilino-2-[2-(dimethylamino)ethylamino]pyrimidine-5-carboxamide](/img/structure/B10834638.png)
4-Anilino-2-[2-(dimethylamino)ethylamino]pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
PMID25991433-Compound-G1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
PMID25991433-Compound-G1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of epoxide hydrolase 2 and its effects on various biochemical pathways.
Biology: The compound is used to investigate the role of epoxide hydrolase 2 in cellular processes and its potential as a therapeutic target.
Medicine: It is being explored as a potential treatment for inflammation-driven diseases such as arthritis, acute pancreatitis, and sepsis.
Mecanismo De Acción
The mechanism of action of PMID25991433-Compound-G1 involves the inhibition of epoxide hydrolase 2 (EPHX2). This enzyme is responsible for the hydrolysis of epoxides to their corresponding diols, which are less biologically active. By inhibiting this enzyme, PMID25991433-Compound-G1 increases the levels of epoxides, which have anti-inflammatory properties. The molecular targets and pathways involved include the modulation of inflammatory signaling pathways and the reduction of pro-inflammatory mediators .
Comparación Con Compuestos Similares
PMID25991433-Compound-G1 can be compared with other similar compounds that inhibit epoxide hydrolase 2. Some of these similar compounds include:
Compound G2: Another inhibitor of epoxide hydrolase 2 with similar anti-inflammatory properties.
Compound G3: A structurally related compound that also inhibits epoxide hydrolase 2 and exhibits anti-inflammatory activity.
The uniqueness of PMID25991433-Compound-G1 lies in its specific molecular structure and its potential therapeutic applications in inflammation-driven diseases.
Propiedades
Fórmula molecular |
C15H20N6O |
|---|---|
Peso molecular |
300.36 g/mol |
Nombre IUPAC |
4-anilino-2-[2-(dimethylamino)ethylamino]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H20N6O/c1-21(2)9-8-17-15-18-10-12(13(16)22)14(20-15)19-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,16,22)(H2,17,18,19,20) |
Clave InChI |
GTNNAVLREWBUPQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC1=NC=C(C(=N1)NC2=CC=CC=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S)-N-(2,6-difluorophenyl)-2-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-1,3-dihydroisoindole-1-carboxamide](/img/structure/B10834566.png)
![1-(3-methylisoquinolin-5-yl)-3-[8-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-yl]urea](/img/structure/B10834568.png)
![(5S,8S,10aR)-3-N-[4-[[(5S,8S,10aR)-8-(benzhydrylcarbamoyl)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-3-carbonyl]amino]phenyl]-8-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-3,8-dicarboxamide](/img/structure/B10834571.png)
![(2S)-N-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]-2-[3-fluoro-4-(methanesulfonamido)phenyl]propanamide](/img/structure/B10834572.png)
![(2S)-N-[(2S)-1-[(3aR,6S,6aS)-6-(3,4-difluorophenoxy)-4-methylsulfonyl-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrol-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-2-(methylamino)propanamide](/img/structure/B10834577.png)
![(2S)-N-[(2S)-1-[(3aR,6S,6aR)-4-methylsulfonyl-6-(8-phenylimidazo[1,2-a]pyridin-2-yl)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrol-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-2-(methylamino)propanamide](/img/structure/B10834578.png)
![4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]-N-[4-(2-methylpropoxy)phenyl]benzamide](/img/structure/B10834583.png)
![4-[[4-[5-[(6-bromo-2-methoxynaphthalen-1-yl)methyl]-3-[2-(methylamino)propanoylamino]-4-oxo-2,3-dihydro-1,5-benzodiazepine-1-carbonyl]benzoyl]amino]-1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide](/img/structure/B10834586.png)
![1-[[2-(4-Methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl]methyl]-3-[4-[(sulfamoylamino)methyl]phenyl]urea](/img/structure/B10834587.png)
![1-[3-(3-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea](/img/structure/B10834595.png)
![2-[[(2R,5R)-1-[2-[6-[(4-fluorophenyl)methyl]-3,3-dimethyl-2H-pyrrolo[3,2-c]pyridin-1-yl]-2-oxoethyl]-5-methylpiperazin-2-yl]methyl]-3H-isoindol-1-one](/img/structure/B10834602.png)
![1-[3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea](/img/structure/B10834614.png)
![N-(2,6-difluorophenyl)-2-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-1,3-dihydroisoindole-1-carboxamide](/img/structure/B10834632.png)
